7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methoxy-substituted benzylamines and cyclization agents under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, modulating the activity of receptors and enzymes involved in neurotransmission. This compound has been shown to have neuroprotective effects, potentially through the inhibition of oxidative stress and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Salsolinol: A catechol derivative known for its neurotoxic and neuroprotective properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: An endogenous amine with neuroprotective effects.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: Another tetrahydroisoquinoline derivative with similar biological activities.
Uniqueness
7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific methoxy and dimethyl substitutions, which may confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives .
Properties
Molecular Formula |
C12H18ClNO |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
7-methoxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-12(2)11-8-10(14-3)5-4-9(11)6-7-13-12;/h4-5,8,13H,6-7H2,1-3H3;1H |
InChI Key |
AKKMDHYTDDPDJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1)C=CC(=C2)OC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.